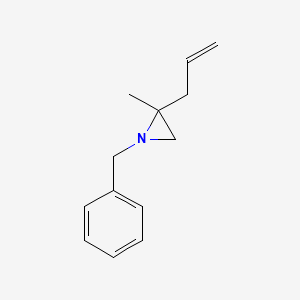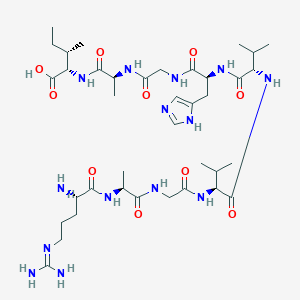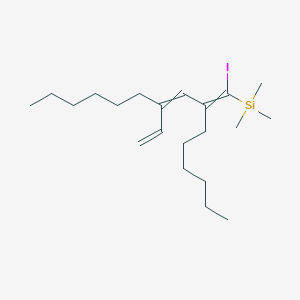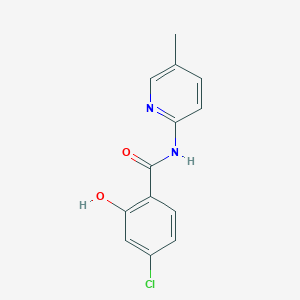
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The compound’s unique structure, featuring a phenylmethyl and a propenyl group, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an allylic amine with a halogenated compound, followed by cyclization using a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Moderate temperatures ranging from 0°C to 50°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of aziridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Industrial methods may also employ more robust catalysts and advanced purification techniques to meet the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxaziridines or N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, thiols, or alcohol derivatives.
Applications De Recherche Scientifique
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive nature.
Mécanisme D'action
The mechanism of action of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various intermediates that can interact with molecular targets. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with lower ring strain compared to aziridines.
Epoxides: Three-membered oxygen-containing heterocycles with similar ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with comparable ring strain but different reactivity.
Uniqueness
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the phenylmethyl and propenyl groups allows for unique interactions and applications in various fields, distinguishing it from other aziridines and similar compounds.
Propriétés
Numéro CAS |
831201-02-6 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)11-14(13)10-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Clé InChI |
SLKPTGLKEKKADA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1CC2=CC=CC=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)


![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)



![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)

![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

